(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane

Organosulfur chemistry Synthetic intermediate Physicochemical property

Researchers requiring sterically biased dibromoarenes for sequential functionalization often encounter symmetrical scaffolds that lack regiochemical discrimination. This compound resolves that limitation with its unique 2,6-dibromo-4-isopropyl substitution pattern flanking a methylsulfanyl group. • Two electronically and sterically distinct C-Br bonds enable chemoselective Pd-catalyzed cross-coupling-activate the less hindered site first, then the second under tailored conditions. • Methylsulfanyl group serves as a precursor to sulfoxide and sulfone derivatives via controlled oxidation, expanding SAR library scope. • High LogP (5.38) confers elevated lipophilicity advantageous for non-polar solubility and membrane permeability studies. Commercially supplied at 98% purity with multi-vendor availability, ensuring reproducible synthesis and supply chain continuity.

Molecular Formula C10H12Br2S
Molecular Weight 324.08 g/mol
CAS No. 2624416-86-8
Cat. No. B6286985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane
CAS2624416-86-8
Molecular FormulaC10H12Br2S
Molecular Weight324.08 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)Br)SC)Br
InChIInChI=1S/C10H12Br2S/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3
InChIKeyIFNDJMDNSDNHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Overview: (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane


(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane (CAS 2624416-86-8) is an organosulfur building block with the molecular formula C10H12Br2S, a molecular weight of 324.07 g/mol, and is commercially available at 98% purity from multiple research chemical suppliers [1] . The compound features a 1,3-dibromo-substituted aromatic core with a methylsulfanyl group at the 2-position and an isopropyl substituent at the 5-position . Its calculated LogP is 5.38, indicating substantial hydrophobicity relevant to partitioning behavior in synthetic and analytical applications .

2,6-dibromo pattern for sequential cross-coupling
Methylsulfanyl-directing group for metalation control
High hydrophobicity supports non-polar partitioning

Why Generic Substitution Fails


Substituting (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane with a generic analog—such as a monobromo variant (e.g., 3-bromo-5-isopropylphenyl methyl sulfane, MW 245.18) or a 2,4-dibromo positional isomer (e.g., (2,4-dibromophenyl)methyl sulfide, CAS 345635-35-0, MW 282.00)—fundamentally alters the steric and electronic landscape of the aromatic scaffold [1] . The 2,6-dibromo substitution pattern, in conjunction with the 4-isopropyl group, creates a uniquely congested steric environment around the methylsulfanyl functionality that influences regioselectivity in subsequent metalation and cross-coupling reactions [2]. The significantly higher molecular weight (324.07 vs. 245.18 for monobromo analogs) and elevated LogP (5.38) further distinguish this compound's physicochemical profile, affecting solubility, chromatographic behavior, and membrane permeability characteristics .

Bromine pattern
Monobromo or 2,4-dibromo isomers alter steric environment and metalation regiochemistry; 2,6-arrangement may not be reproduced.
Molecular weight
Substantially lower MW in monobromo analogs shifts stoichiometry and analytical detection (LC-MS) relative to target compound.
Lipophilicity
Generic analogs exhibit lower LogP, which may alter reversed-phase retention, extraction behavior, and membrane partitioning.

Quantifiable Differentiation vs. Comparator Compounds


Molecular Weight Differentiation vs. Monobromo Analogs

The molecular weight of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane is 324.07 g/mol, representing a 32.2% increase over the monobromo analog (3-bromo-5-isopropylphenyl)(methyl)sulfane (MW 245.18) and a 14.9% increase over the 2,4-dibromo positional isomer (MW 282.00) [1] . This substantial mass difference enables definitive analytical discrimination via LC-MS or GC-MS and directly affects molar calculations for stoichiometric reactions.

Molecular Weight
Cross-study comparable
324.07 g/mol vs 245.18 g/mol (monobromo) – Δ +32.2%
Enables unambiguous LC-MS identification and precise stoichiometric calculations.
Calculated from molecular formula C10H12Br2S
Organosulfur chemistry Synthetic intermediate Physicochemical property

Lipophilicity (LogP) Differentiation

The calculated LogP of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane is 5.38, significantly exceeding typical aryl methyl sulfides (LogP range 2.0–3.5) and the monobromo analog (3-bromo-5-isopropylphenyl)(methyl)sulfane (estimated LogP ~3.8 based on structural contribution) . This elevated lipophilicity is directly attributable to the combined effect of the 2,6-dibromo substitution and the 4-isopropyl group.

Lipophilicity (LogP)
Class-level inference
LogP 5.38 (calculated) Typical aryl sulfides 2.0–3.5; Δ +1.6–3.4 units
Supports reversed-phase retention and non-polar environment partitioning.
Confirm experimentally; class-level estimate
Hydrophobicity Drug discovery Chromatography

Metalation Regioselectivity Advantages

In the metalation of bromo(alkylthio)benzenes, the 2,6-dibromo substitution pattern establishes a defined orthogonal reactivity profile distinct from monobromo or other dibromo positional isomers [1]. Monobromo analogs undergo competitive αS-metalation and ortho-metalation, leading to product mixtures; the 2,6-dibromo arrangement suppresses αS-metalation and directs metal-halogen exchange preferentially to one position, enabling sequential functionalization strategies not feasible with simpler analogs [1].

Metalation Regioselectivity
Class-level inference
Suppressed αS-metalation vs. monobromo: competitive αS-/ortho-metalation
Enables cleaner reaction profiles and sequential functionalization strategies.
Qualitative inference; verify on target substrate
Metal-halogen exchange Regioselective functionalization Organolithium chemistry

Verified Research & Industrial Applications


Orthogonal Biaryl Scaffold Synthesis

The 2,6-dibromo substitution pattern in (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane provides two chemically distinct C-Br bonds suitable for sequential palladium-catalyzed cross-coupling reactions [1]. The steric differentiation between the two bromine positions (due to adjacent methylsulfanyl and isopropyl groups) enables chemoselective coupling strategies—the less hindered position can be coupled first under mild conditions, followed by activation of the second position under more forcing conditions or with a different coupling partner [2]. This sequential functionalization capability is not available with symmetric 2,6-dibromoarenes lacking the additional methylsulfanyl substituent.

Sterically Hindered Sulfoxide/Sulfone Precursor

The methylsulfanyl group of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane serves as a versatile precursor to the corresponding sulfoxide and sulfone via controlled oxidation [1]. The presence of the 2,6-dibromo and 4-isopropyl substituents creates a sterically congested environment around the sulfur center, which can influence the stereochemical outcome of asymmetric sulfoxidation reactions [2]. The high LogP (5.38) of the sulfide also translates to elevated lipophilicity in derived sulfoxides/sulfones, potentially advantageous for applications requiring non-polar solubility or membrane interactions.

Building Block for Agrochemical & Pharmaceutical Libraries

The structural motif of (2,6-dibromo-4-isopropylphenyl)(methyl)sulfane—featuring an alkylthio group on a 2,6-dibromo-4-alkylphenyl scaffold—appears in patent literature describing substituted dialkylphenyl alkyl sulfides and related sulfoxides/sulfones with selective herbicidal activity [1]. This compound serves as a versatile core for constructing libraries of analogs for structure-activity relationship (SAR) studies. The commercial availability at 98% purity from multiple suppliers supports reproducible synthesis of derivative libraries [2].

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
Sterically differentiated C-Br bonds
Chemoselective cross-coupling conditions
Sulfoxide/sulfone precursor
Sterically congested sulfur center
Oxidation stereochemical outcome
Agrochemical SAR library
2,6-dibromo-4-alkylphenyl scaffold
Reproducible derivatization for screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.